molecular formula C27H22O8 B2510337 ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate CAS No. 610759-19-8

ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2510337
CAS No.: 610759-19-8
M. Wt: 474.465
InChI Key: UZWZOWDJANJVOE-UHFFFAOYSA-N
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Description

Ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a coumarin derivative with a chromene core (4H-chromen-4-one) substituted at positions 2, 3, and 7. Key structural features include:

  • Position 2: Ethyl carboxylate ester.
  • Position 3: 2-Methoxyphenyl group (electron-donating substituent at the ortho position).
  • Position 7: 4-Methoxybenzoyloxy group (ester-linked para-methoxybenzoyl moiety).

Properties

IUPAC Name

ethyl 7-(4-methoxybenzoyl)oxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O8/c1-4-33-27(30)25-23(19-7-5-6-8-21(19)32-3)24(28)20-14-13-18(15-22(20)35-25)34-26(29)16-9-11-17(31-2)12-10-16/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWZOWDJANJVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps. One common method includes the esterification of 7-hydroxy-4H-chromen-4-one with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. This is followed by the reaction with 2-methoxyphenylboronic acid under Suzuki coupling conditions to introduce the methoxyphenyl group. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

Ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can scavenge free radicals, providing antioxidant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chromene Derivatives

Table 1: Key Structural Differences and Similarities
Compound Name Substituent at Position 3 Substituent at Position 7 Molecular Weight Key Properties/Applications Reference
Target Compound 2-Methoxyphenyl 4-Methoxybenzoyloxy 522.44 g/mol* Hypothesized fluorescence, bioactivity
Ethyl 3-(4-Bromophenyl)-7-[(2-Methoxybenzoyl)Oxy]-4-Oxo-4H-Chromene-2-Carboxylate 4-Bromophenyl 2-Methoxybenzoyloxy 523.33 g/mol Structural analog for SAR studies
4-(4-(Heptyloxy)Benzoyloxy)Phenyl 7-(Trifluoromethyl)-2-Oxo-2H-Chromene-3-Carboxylate (I) Phenyl ester with heptyloxy chain 7-Trifluoromethyl 568.53 g/mol Liquid crystalline behavior
4-(Decyloxy)Phenyl 7-(Trifluoromethyl)-2-Oxo-2H-Chromene-3-Carboxylate (II) Phenyl ester with decyloxy chain 7-Trifluoromethyl ~600 g/mol* Enhanced thermal stability
Ethyl 7-(Diethylamino)-2-Oxo-2H-Chromene-3-Carbaldehyde O-(4-Methoxybenzoyl) Oxime (OXE-H) Carbaldehyde oxime Diethylamino + 4-methoxybenzoyl oxime 394.43 g/mol Fluorescent sensor applications

*Calculated based on formula.

Key Observations:

Position 3 Substituents: The target compound’s 2-methoxyphenyl group (ortho-substitution) contrasts with 4-bromophenyl (para-halogen) in and phenyl esters with alkoxy chains (e.g., heptyloxy in ). Electron-withdrawing groups (e.g., bromine in ) may lower electron density in the chromene ring, affecting UV absorption and reactivity compared to electron-donating methoxy groups .

Position 7 Substituents: The 4-methoxybenzoyloxy group in the target compound is structurally distinct from trifluoromethyl (in ) and diethylamino groups (in ). The para-methoxybenzoyl ester enhances polarity and may influence π-π stacking in liquid crystals or binding in biological systems . Trifluoromethyl groups (in ) improve thermal stability and hydrophobicity, critical for liquid crystal applications .

Biological and Material Applications: Compounds with trifluoromethyl groups (e.g., ) exhibit antiviral and anti-inflammatory activity, suggesting the target compound’s bioactivity could be modulated by its methoxy substituents .

Spectroscopic and Crystallographic Data

  • NMR Shifts : The 2-methoxyphenyl group in the target compound would show distinct aromatic proton splits (δ ~6.8–7.5 ppm) compared to the 4-bromophenyl group (δ ~7.2–7.9 ppm) in .
  • Crystal Packing : The triclinic system observed in (for compound I) suggests alkoxy chains promote layered structures. The target compound’s methoxy groups may favor hydrogen bonding (C=O⋯H-O) or π-stacking, impacting solubility and melting points .

Biological Activity

Structural Overview

The compound's structure can be described by the following molecular formula: C28H25O7C_{28}H_{25}O_{7}. It features a chromene backbone substituted with methoxy and benzoyloxy groups, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Antioxidant Properties

Research indicates that compounds within the chromene family exhibit significant antioxidant activity. Ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. This property is vital for protecting cells from damage linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Several studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell proliferation through various mechanisms, including:

  • Induction of Apoptosis : The compound induces programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can be beneficial in treating inflammatory diseases, including arthritis and cardiovascular diseases.

Antimicrobial Activity

This compound has shown antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various chromene derivatives, this compound exhibited an IC50 value of 25 µM in DPPH radical scavenging assays, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
Ascorbic Acid30
Ethyl Chromene Derivative25

Study 2: Anticancer Efficacy

A recent publication reported that this compound inhibited proliferation in breast cancer cell lines (MCF-7) with an IC50 of 15 µM. The study concluded that the compound's ability to induce apoptosis was linked to increased levels of caspase-3 activity.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Study 3: Anti-inflammatory Properties

In vivo studies demonstrated that treatment with this compound reduced paw edema in rat models by approximately 40%, suggesting significant anti-inflammatory effects.

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